molecular formula C13H9Cl5N2OS B11989643 N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}thiophene-2-carboxamide

N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}thiophene-2-carboxamide

Cat. No.: B11989643
M. Wt: 418.5 g/mol
InChI Key: FPKTZWNCODNEIJ-UHFFFAOYSA-N
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Description

N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}thiophene-2-carboxamide is a synthetic organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its complex structure, which includes multiple chlorine atoms and a thiophene ring, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}thiophene-2-carboxamide typically involves multiple steps. One common method starts with the reaction of 2,4-dichloroaniline with 2,2,2-trichloroethanol to form an intermediate. This intermediate is then reacted with thiophene-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the chlorine atoms or the thiophene ring, leading to a variety of derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled temperatures.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dechlorinated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of new compounds.

Scientific Research Applications

N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}thiophene-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-{2,2,2-trichloro-1-[(3-naphthalen-1-yl-thiourea)ethyl]benzamide}
  • N-{2,2,2-trichloro-1-[(4-ethoxyanilino)carbothioyl]amino}ethylheptanamide
  • 5-bromo-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)carbamothioylamino]ethyl}furan-2-carboxamide

Uniqueness

N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}thiophene-2-carboxamide is unique due to its specific combination of a thiophene ring and multiple chlorine atoms This structure imparts distinct chemical properties, such as reactivity and stability, which differentiate it from similar compounds

Properties

Molecular Formula

C13H9Cl5N2OS

Molecular Weight

418.5 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C13H9Cl5N2OS/c14-7-3-4-9(8(15)6-7)19-12(13(16,17)18)20-11(21)10-2-1-5-22-10/h1-6,12,19H,(H,20,21)

InChI Key

FPKTZWNCODNEIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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